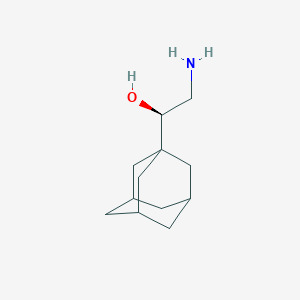

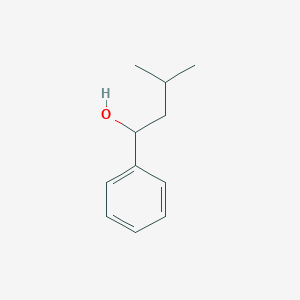

ethyl (3S)-3-(aminomethyl)-5-methylhexanoate

Übersicht

Beschreibung

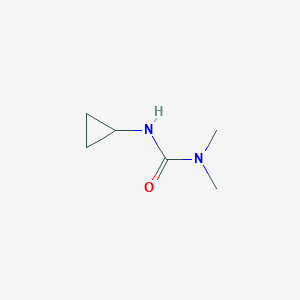

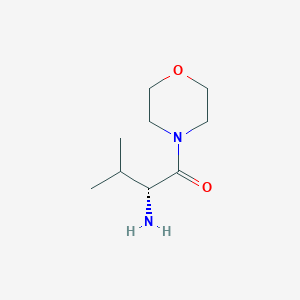

Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate is a chemical compound with a complex structure. It is a derivative of hexanoic acid, which is a carboxylic acid with a six-carbon chain . The compound has an ethyl ester group attached to the carboxylic acid and an aminomethyl group attached to the third carbon in the chain .

Chemical Reactions Analysis

As a multifunctional compound, ethyl (3S)-3-(aminomethyl)-5-methylhexanoate can participate in various chemical reactions. The ester group can undergo hydrolysis, transesterification, and other reactions typical for esters. The amine group can participate in reactions such as alkylation, acylation, and others .Wissenschaftliche Forschungsanwendungen

Synthesis of Pregabalin

Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate is an essential intermediate in the synthesis of Pregabalin, a pharmacologically active compound. A study detailed a synthesis method involving several steps, including Knoevenagel condensation, Michael addition, decarboxylation, and chiral division, achieving a total yield of 23.9% (Huang Yan, 2009). Another approach used immobilized lipase from Pseudomonas cepacia for the enantioselective hydrolysis of its precursor, demonstrating high substrate loading tolerance and efficient route for large-scale production (R. Zheng et al., 2012).

Process Improvement for Synthesis

Improvements in the synthesis process for creating chiral intermediates of Pregabalin have been reported, including stereoselective hydrolysis for higher yields and purity of the product (Xu Gang, 2010). A chemoenzymatic manufacturing process developed for Pregabalin utilized Lipolase for resolving racemic mixtures, significantly enhancing process efficiency and reducing waste (C. Martínez et al., 2008).

Solubility Studies

The solubility of ethyl (3S)-3-(aminomethyl)-5-methylhexanoate in various solvents has been investigated, with findings relevant for optimizing pharmaceutical formulations. The study provided solubility data across different temperatures and solvent mixtures, contributing to the understanding of its physicochemical properties (G. Cogoni et al., 2016).

Development of New Synthesis Approaches

New synthesis approaches have been developed to optimize the production stages of S-pregabalin, focusing on environmental friendliness, cost-efficiency, and achieving higher yields. This research highlighted the importance of selecting appropriate solvents and compounds to streamline the synthesis process (Arsalan Mansoori et al., 2019).

Eigenschaften

IUPAC Name |

ethyl (3S)-3-(aminomethyl)-5-methylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h8-9H,4-7,11H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMSFCVXBKBIJO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CC(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (3S)-3-(aminomethyl)-5-methylhexanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)

![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)